3-Bromo-5-chloro-2-methoxybenzaldehyde
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Overview
Description
3-Bromo-5-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Scientific Research Applications
3-Bromo-5-chloro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically undergo reactions at the benzylic position .
Mode of Action
The mode of action of 3-Bromo-5-chloro-2-methoxybenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, benzylic halides can undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in reactions at the benzylic position, which can affect various biochemical pathways .
Result of Action
Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom from the benzylic position .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-chloro-2-methoxybenzaldehyde can be synthesized through the bromination and chlorination of vanillin. The bromination is typically carried out using potassium bromate (KBrO3) in glacial acetic acid solvent with 47% hydrobromic acid (HBr) as a catalyst . The chlorination can be achieved using calcium hypochlorite (Ca(ClO)2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
Uniqueness
3-Bromo-5-chloro-2-methoxybenzaldehyde is unique due to the specific combination of bromine, chlorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHPXUMZJOUCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359592 |
Source
|
Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25299-26-7 |
Source
|
Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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